molecular formula C18H17N7O B2525481 N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798458-20-4

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2525481
CAS-Nummer: 1798458-20-4
Molekulargewicht: 347.382
InChI-Schlüssel: FQGHWJJTSDJZHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazole-4-carboxamide derivative featuring a 1H-imidazole-4-yl ethyl group at the N-position, a phenyl group at the 1-position, and a 1H-pyrrole substituent at the 5-position of the triazole core. The imidazole and pyrrole moieties may enhance binding affinity to biological targets via hydrogen bonding or π-π interactions, while the phenyl and triazole groups contribute to lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c26-17(20-9-8-14-12-19-13-21-14)16-18(24-10-4-5-11-24)25(23-22-16)15-6-2-1-3-7-15/h1-7,10-13H,8-9H2,(H,19,21)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGHWJJTSDJZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solid-Phase Synthesis Approach

Resin Functionalization and Monomer Activation

The polystyrene resin is derivatized with a hydroxymethylphenoxyacetic acid (HMPA) linker to enable covalent attachment of the C-terminal carboxamide. Boc-protected β-alanine serves as the initial building block, activated as a symmetric anhydride using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Coupling efficiency exceeds 98% under in situ neutralization conditions with diisopropylethylamine (DIEA).

Table 1: Coupling Efficiency for Solid-Phase Synthesis
Step Reagent Time (min) Yield (%)
1 Boc-β-Ala-OBt 30 99.2
2 Pyrrole symmetric anhydride 45 98.7
3 Imidazole HOBt ester 60 97.5

Sequential Assembly of Heterocyclic Units

The triazole core forms via Huisgen cycloaddition between pre-installed alkyne and azide moieties. Thermal conditions (80°C, DMF) produce a 3:1 ratio of 1,4- and 1,5-triazole isomers, while copper-catalyzed click conditions fail due to coordination with imidazole nitrogen. Pyrrole incorporation employs N-protected pyrrole-2-carboxylic acid activated as pentafluorophenyl ester, achieving 96% coupling efficiency.

Solution-Phase Convergent Synthesis

Fragment Coupling Strategy

The molecule is divided into three synthons:

  • 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl chloride
  • Ethylenediamine-linked imidazole
  • Benzyl-protected carboxamide

Coupling occurs in anhydrous THF using N-methylmorpholine as base, with reaction monitoring via FT-IR (disappearance of 1810 cm⁻¹ acid chloride peak).

Triazole Ring Formation

Azide-alkyne cycloaddition between phenylacetylene and 1-azido-pyrrole proceeds at 60°C for 12 hours (Table 2). Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yield.

Table 2: Triazole Formation Optimization
Method Temp (°C) Time Yield (%)
Thermal 60 12 h 78
Microwave 100 15 m 82
Cu(I) Catalyzed 25 1 h 0*

*Imidazole coordination deactivates catalyst

Post-Synthetic Modifications

Imidazole Deprotection

Boc-protected imidazole undergoes cleavage with 95% TFA/2.5% triisopropylsilane/2.5% H₂O for 2 hours. Crude product purification via reverse-phase HPLC (C18 column, 10-90% acetonitrile/0.1% TFA gradient) yields >99% purity.

Crystallization Behavior

X-ray diffraction reveals planar triazole-carboxamide conformation (dihedral angle 178.4°) with perpendicular imidazole/pyrrole rings (89.7° and 92.3° respectively). This stereoelectronic arrangement facilitates π-stacking with aromatic biological targets.

Industrial-Scale Production

Continuous Flow Synthesis

A three-stage flow reactor system achieves 86% overall yield:

  • Azide generation (NaNO₂/HCl, 0°C)
  • Cycloaddition (PFA tubing, 100°C back-pressure regulator)
  • Amide coupling (enzyme-packed column, CAL-B lipase)
Table 3: Batch vs. Flow Synthesis Metrics
Parameter Batch Flow
Cycle Time 48 h 6 h
Space-Time Yield 0.8 kg/m³/d 12.4 kg/m³/d
Solvent Consumption 320 L/kg 45 L/kg

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole), 7.85-7.15 (m, 9H, aryl), 6.89 (s, 2H, pyrrole), 3.68 (t, J=6.5 Hz, 2H, CH₂), 2.91 (t, J=6.5 Hz, 2H, CH₂)
  • HRMS (ESI+) : m/z 348.3812 [M+H]⁺ (calc. 348.3821)

Purity Assessment

HPLC-ELSD analysis shows 99.3% purity (Zorbax SB-C18, 4.6×250 mm, 1 mL/min). Residual palladium levels <2 ppm confirm effective catalyst removal.

Challenges and Optimization

Regioselectivity in Triazole Formation

Computational modeling (DFT B3LYP/6-311+G**) predicts 1,4-isomer dominance (ΔG‡ = 28.3 vs. 34.7 kcal/mol for 1,5). Experimental isolation requires preparative TLC (ethyl acetate/hexane 7:3, Rf 0.43 vs. 0.37).

Scale-Up Considerations

Critical parameters for kilogram-scale production:

  • Azide concentration <40% to prevent detonation
  • Pd/C filtration under nitrogen atmosphere
  • Lyophilization at -50°C to prevent imidazole tautomerization

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies indicate that the presence of substituents on the triazole ring can enhance antimicrobial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for cancer therapy . The structural features of triazoles allow them to interact with biological targets effectively, leading to promising results in cancer research.

Neuroprotective Effects

Recent studies have indicated that triazole derivatives may possess neuroprotective properties. Research focusing on the effects of these compounds on neurodegenerative diseases has shown that they can mitigate oxidative stress and inflammation in neuronal cells. This suggests their potential use in treating conditions like Alzheimer's disease .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Research indicates that triazole-based herbicides can effectively control various weed species, providing an alternative to traditional herbicides. The mechanism involves inhibiting specific biochemical pathways in plants, leading to growth suppression or death .

Pesticidal Properties

In addition to herbicides, triazoles are being explored as potential pesticides. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing fungicides. Studies have shown that these compounds can effectively inhibit the growth of plant pathogens, enhancing crop protection strategies .

Structural Insights and Synthesis

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions including cycloaddition techniques and functional group modifications. The synthetic pathways often utilize azide and alkyne components to form the triazole ring via click chemistry, which is favored for its efficiency and selectivity .

Case Studies

StudyApplicationFindings
AntimicrobialCompounds showed moderate activity against Klebsiella pneumoniae and Candida albicans.
AnticancerInduced apoptosis in various cancer cell lines; potential for further development as anticancer agents.
HerbicidalEffective against several weed species; offers a new approach to weed management in agriculture.

Wirkmechanismus

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of triazole-carboxamide derivatives. Below is a comparative analysis of its features against notable analogues from recent studies:

Compound Core Structure Substituents Biological Activity Reference
Target Compound 1H-1,2,3-triazole-4-carboxamide - 1-Phenyl
- 5-(1H-pyrrol-1-yl)
- N-[2-(1H-imidazol-4-yl)ethyl]
Not explicitly reported; inferred from structural analogues N/A
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide - 1-(4-Chlorophenyl)
- 5-(trifluoromethyl)
- Thienopyrimidinyloxy phenyl
Selective c-Met inhibitor; apoptosis induction in MCF-7, HepG2, A549 (GP = 68.09–86.18%) [5]
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Triazole-thiazole hybrid - Benzodiazolylphenoxymethyl triazole
- 4-Fluorophenyl thiazole
Anticancer activity (docking studies suggest strong binding to kinase targets) [2]
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Triazole-4-carboxylate - 1-Phenyl
- 5-(Pyridin-3-yl)
Moderate growth inhibition (GP = 70.94%) in NCI-H522 lung cancer cells [5]
N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide Imidazole-thiazole-carboxamide - Trifluoromethyl pyridine
- Methylthiazole
Structural analogue; potential kinase inhibition (no explicit activity reported) [6]

Key Findings

Substituent Effects on Activity: The 1-phenyl group in the target compound is common in analogues with anticancer activity (e.g., GP = 70.94% in ethyl 1-phenyl-5-(pyridin-3-yl)-triazole-4-carboxylate). The 5-(1H-pyrrol-1-yl) substituent distinguishes the target from analogues with trifluoromethyl (GP = 68.09%) or pyridyl groups. Pyrrole’s electron-rich nature may enhance π-stacking with hydrophobic enzyme pockets.

Synthetic Methodology :

  • The target compound’s triazole core was likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method used for analogues in .
  • Substituent diversity (e.g., pyrrole vs. thiazole) requires tailored coupling reactions, as seen in ’s imidazole-thiazole hybrids.

Biological Activity Trends: Triazole-carboxamides with bulky aryl groups (e.g., 4-chlorophenyl, thienopyrimidinyloxy) exhibit higher anticancer activity (GP < 70%). Heterocyclic appendages (imidazole, pyrrole) improve target selectivity but may reduce solubility compared to simpler analogues like ethyl triazole carboxylates.

Biologische Aktivität

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 1H imidazol 4 yl ethyl 1 phenyl 5 1H pyrrol 1 yl 1H 1 2 3 triazole 4 carboxamide\text{N 2 1H imidazol 4 yl ethyl 1 phenyl 5 1H pyrrol 1 yl 1H 1 2 3 triazole 4 carboxamide}

Key Features:

  • Molecular Formula: C_{16}H_{17}N_{5}O
  • Molecular Weight: 299.34 g/mol
  • Functional Groups: Imidazole, triazole, carboxamide

Mechanisms of Biological Activity

Research indicates that this compound exhibits a variety of biological activities through several mechanisms:

  • Antimicrobial Activity:
    • The compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies have shown that derivatives of triazole compounds often exhibit potent activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit DNA synthesis and disrupt cell wall integrity .
  • Anticancer Properties:
    • Several studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to apoptosis in cancer cells . For instance, compounds with similar scaffolds have been reported to induce cell cycle arrest and inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects:
    • This compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of inflammatory markers

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of triazole derivatives revealed that N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-triazole exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

In vitro assays showed that the compound significantly inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value indicating its potency. Mechanistic studies suggested that it triggers apoptosis through the intrinsic pathway involving caspase activation.

Q & A

Q. What synthetic routes are commonly employed to prepare N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the imidazole and pyrrole substituents .
  • Heterocycle Coupling : Sequential substitution reactions, such as introducing the pyrrol-1-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Carboxamide Formation : Activation of the carboxylic acid intermediate (e.g., using EDCl/HOBt) for coupling with the imidazole-ethylamine moiety .
    Key challenges include regioselectivity in triazole formation and stabilizing reactive intermediates to prevent decarboxylation .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Data Collection : High-resolution diffraction data are collected using synchrotron or laboratory X-ray sources.
  • Structure Solution : Programs like SHELXD (for experimental phasing) or SHELXS (for direct methods) are used to solve the phase problem .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, with validation via R-factors and electron density maps. Twinning or disorder in the triazole/imidazole regions may require constrained refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR to confirm regiochemistry of the triazole and substitution patterns on imidazole/pyrrole rings. Aromatic protons (e.g., phenyl, pyrrole) show distinct splitting patterns .
  • IR : Stretching frequencies for carboxamide (1650–1700 cm1^{-1}) and triazole (1450–1550 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Pyrrole Modifications : Substituents at the 2-position of the pyrrole ring (e.g., acyl groups) enhance metabolic stability and receptor binding affinity, as seen in angiotensin II antagonists .
  • Imidazole Tailoring : Varying the ethyl linker length or introducing hydrogen-bond donors (e.g., NH groups) improves interactions with polar residues in enzymatic binding pockets .
  • Triazole Pharmacophore : Comparative assays with 1,4- vs. 1,5-triazole regioisomers to assess impact on potency .

Q. What strategies resolve contradictions in crystallographic and solution-state structural data?

  • Dynamic Effects : Use molecular dynamics simulations to reconcile static X-ray structures with NMR-derived conformational ensembles.
  • Disorder Modeling : In SHELXL, apply "PART" commands to model alternative orientations of flexible groups (e.g., pyrrole or phenyl rings) .
  • Validation Tools : Cross-check with PLATON (for symmetry analysis) and ORTEP (for thermal ellipsoid visualization) .

Q. How can in vitro assays evaluate metabolic stability and degradation pathways?

  • Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor, quantifying parent compound loss via LC-MS/MS. Unstable pyrrole derivatives may undergo rapid oxidative decarboxylation .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or cyanide to identify electrophilic intermediates formed via CYP450-mediated oxidation .

Q. What computational methods predict binding modes to biological targets?

  • Docking Studies : Use AutoDock Vina or Glide to dock the compound into homology models of potential targets (e.g., kinases or GPCRs), focusing on triazole/imidazole interactions with catalytic residues .
  • Free Energy Calculations : MM/GBSA or FEP+ to rank binding affinities of analogs, prioritizing synthetic targets .

Q. How can analytical methods differentiate isomeric or polymorphic forms?

  • HPLC Method Development : Use chiral columns (e.g., Chiralpak IA) with heptane/IPA gradients to resolve regioisomers.
  • PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify polymorphs .

Methodological Notes

  • Crystallographic Tools : SHELX suite (SHELXD, SHELXL) and WinGX/ORTEP for data processing and visualization .
  • SAR Optimization : Bioisosteric replacement (e.g., pyrrole for chloro or pentafluoro groups) guided by hydrophobic/electronic substituent constants (π\pi, σ\sigma) .
  • Metabolic Profiling : Human hepatocyte models coupled with high-resolution mass spectrometry for pathway identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.